Aggrenox

Description

Properties

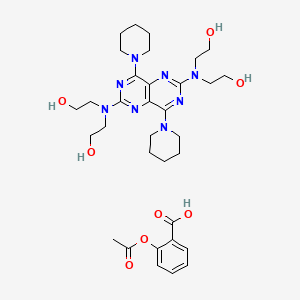

IUPAC Name |

2-acetyloxybenzoic acid;2-[[2-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N8O4.C9H8O4/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h33-36H,1-18H2;2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHUXXDTQJPXSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O.C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H48N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236543 | |

| Record name | Aspirin mixture with Dipyridamole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

684.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87653-67-6 | |

| Record name | Aspirin mixture with Dipyridamole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087653676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspirin mixture with Dipyridamole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synergistic Mechanisms of Action of Aspirin and Dipyridamole in Secondary Stroke Prevention: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of low-dose aspirin and extended-release dipyridamole, commercially known as Aggrenox, is a cornerstone in the secondary prevention of ischemic stroke and transient ischemic attacks (TIAs). This fixed-dose combination leverages the distinct and complementary antiplatelet properties of its two components, resulting in a synergistic effect that is more potent than either agent alone. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the efficacy of this combination therapy, supported by quantitative data from pivotal clinical trials, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

The antithrombotic action of the aspirin and extended-release dipyridamole combination is the result of the additive antiplatelet effects of both drugs.[1] Aspirin's primary mechanism involves the irreversible inhibition of cyclooxygenase-1 (COX-1), leading to a profound and lasting reduction in thromboxane A2 (TXA2) synthesis.[2][3][4][5][6][7] Dipyridamole employs a dual mode of action: it inhibits phosphodiesterase (PDE) enzymes, thereby increasing intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), and it blocks the cellular reuptake of adenosine, augmenting its anti-aggregatory effects.[8][9][10][11][12]

Core Mechanisms of Action

Aspirin: Irreversible Inhibition of Cyclooxygenase-1

Aspirin, or acetylsalicylic acid, exerts its antiplatelet effect through the irreversible acetylation of a serine residue in the active site of the COX-1 enzyme.[2][3][6] This covalent modification permanently inactivates the enzyme, preventing the conversion of arachidonic acid to prostaglandin H2, the precursor for thromboxane A2 (TXA2).[13][14] TXA2 is a potent vasoconstrictor and a crucial mediator of platelet activation and aggregation.[4][13][14] Since platelets lack a nucleus, they are unable to synthesize new COX-1, and the inhibitory effect of aspirin persists for the entire lifespan of the platelet, which is approximately 7 to 10 days.[2][5][7]

Dipyridamole: A Dual-Pronged Approach to Platelet Inhibition

Dipyridamole's antiplatelet activity is multifaceted, primarily targeting two key pathways that regulate platelet function:

-

Phosphodiesterase (PDE) Inhibition : Dipyridamole is a non-selective inhibitor of several PDE isoforms, which are enzymes responsible for the degradation of cyclic nucleotides.[9][10][12][15] By inhibiting PDEs, dipyridamole leads to an accumulation of intracellular cAMP and cGMP.[9][10][12] Elevated levels of these second messengers activate protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases phosphorylate various downstream targets that ultimately inhibit platelet activation and aggregation.[12] Dipyridamole has been shown to inhibit cGMP-specific phosphodiesterase type V (PDE5).[16]

-

Adenosine Reuptake Inhibition : Dipyridamole blocks the reuptake of adenosine into erythrocytes and endothelial cells in a dose-dependent manner.[1][8][9][10][11] This action increases the extracellular concentration of adenosine, which then activates A2 receptors on the platelet surface.[10] Activation of these Gs-coupled receptors stimulates adenylyl cyclase, leading to a further increase in intracellular cAMP levels and subsequent inhibition of platelet aggregation.[10][12]

The synergistic effect of aspirin and dipyridamole arises from their ability to inhibit platelet aggregation through independent and complementary pathways. While aspirin blocks the TXA2-mediated pathway, dipyridamole enhances the inhibitory signals mediated by cAMP and cGMP.

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacokinetics and clinical efficacy of the aspirin-dipyridamole combination.

| Parameter | Aspirin (in this compound) | Extended-Release Dipyridamole (in this compound) | Reference |

| Dose | 25 mg twice daily | 200 mg twice daily | [17][18] |

| Peak Plasma Concentration (Cmax) | 319 ng/mL | 1.98 mcg/mL | [1] |

| Time to Peak Plasma Concentration (Tmax) | 0.63 hours | 2 hours | [1] |

| Plasma Half-life | 20 minutes (as aspirin) | 13.6 hours | [1] |

Table 1: Pharmacokinetic Parameters of this compound Components

| Trial | Treatment Groups | Stroke Risk Reduction (vs. Placebo) | Stroke Risk Reduction (vs. Aspirin Alone) | Reference |

| ESPS-2 | Aspirin (25mg BID), Dipyridamole (200mg BID), Combination, Placebo | Combination: 37% | Combination: 23.1% | [7][17][19] |

| Aspirin alone: 18% | ||||

| Dipyridamole alone: 16% | ||||

| ESPRIT | Aspirin (30-325mg daily) + Dipyridamole (200mg BID) vs. Aspirin alone | - | Combination showed a significant benefit in the primary composite outcome (hazard ratio 0.80) | [7][12] |

Table 2: Clinical Efficacy in Secondary Stroke Prevention from Key Trials

| Trial | Treatment Groups | Recurrent Stroke Rate | Major Hemorrhagic Events | Reference |

| PROFESS | Aspirin (25mg) + ER-Dipyridamole (200mg) BID vs. Clopidogrel (75mg) QD | 9.0% (this compound) vs. 8.8% (Clopidogrel) | Higher with this compound | [20][21] |

Table 3: Comparative Efficacy and Safety Data from the PROFESS Trial

Experimental Protocols

Detailed methodologies for key experiments that elucidate the mechanisms of action of aspirin and dipyridamole are outlined below.

Measurement of Thromboxane A2 (TXA2) Production (Aspirin's Effect)

This protocol describes a common method to assess the inhibitory effect of aspirin on platelet TXA2 production by measuring its stable metabolite, thromboxane B2 (TXB2), in serum.

-

Objective : To quantify the inhibition of platelet COX-1 activity by aspirin.

-

Principle : During blood clotting, platelets are activated and produce large amounts of TXA2, which rapidly hydrolyzes to the stable and measurable TXB2. Aspirin's inhibition of COX-1 reduces this TXB2 production.

-

Methodology :

-

Blood Collection : Venous blood is collected without anticoagulant and allowed to clot in a glass tube at 37°C for a standardized time (e.g., 60 minutes).

-

Serum Separation : The clotted blood is centrifuged to separate the serum.

-

TXB2 Measurement : The concentration of TXB2 in the serum is quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).[16][22][23]

-

Data Analysis : TXB2 levels in samples from aspirin-treated subjects are compared to those from placebo-treated or baseline samples to determine the percentage of inhibition.

-

Phosphodiesterase (PDE) Inhibition Assay (Dipyridamole's Effect)

This protocol outlines a general method for determining the inhibitory activity of dipyridamole on PDE enzymes using a colorimetric assay.

-

Objective : To determine the IC50 value of dipyridamole for specific PDE isoforms.

-

Principle : PDE hydrolyzes cAMP or cGMP to AMP or GMP. The subsequent addition of 5'-nucleotidase converts AMP/GMP to adenosine/guanosine and inorganic phosphate. The amount of phosphate produced is then quantified using a colorimetric reagent.

-

Methodology :

-

Reaction Setup : In a 96-well plate, purified PDE enzyme is incubated with its substrate (cAMP or cGMP) in the presence of varying concentrations of dipyridamole.

-

Second Enzymatic Reaction : 5'-nucleotidase is added to each well to generate inorganic phosphate.

-

Color Development : A phosphate detection reagent (e.g., Malachite Green) is added, which forms a colored complex with inorganic phosphate.

-

Measurement : The absorbance is read using a microplate reader at the appropriate wavelength.

-

Data Analysis : The percentage of PDE inhibition is calculated for each dipyridamole concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[8]

-

Adenosine Reuptake Inhibition Assay (Dipyridamole's Effect)

This protocol describes a cell-based assay to measure the inhibition of adenosine uptake by dipyridamole.

-

Objective : To quantify the inhibitory effect of dipyridamole on adenosine transporters.

-

Principle : Radiolabeled adenosine is incubated with cells (e.g., erythrocytes or cultured endothelial cells), and the amount of radioactivity taken up by the cells is measured. Dipyridamole's presence will reduce the uptake.

-

Methodology :

-

Cell Preparation : A suspension of washed cells is prepared.

-

Incubation : Cells are incubated with radiolabeled adenosine (e.g., [³H]adenosine) in the presence of various concentrations of dipyridamole.

-

Termination of Uptake : The uptake is stopped by rapid filtration or centrifugation through an oil layer to separate the cells from the incubation medium.

-

Cell Lysis and Scintillation Counting : The cells are lysed, and the radioactivity within the cells is measured using a liquid scintillation counter.

-

Data Analysis : The percentage inhibition of adenosine uptake is calculated for each dipyridamole concentration, and the IC50 value is determined.[2][8]

-

Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry (LTA) to assess the overall antiplatelet effect of aspirin and dipyridamole.

-

Objective : To measure the degree of platelet aggregation in response to various agonists.

-

Principle : Platelet-rich plasma (PRP) is stirred in a cuvette, and the transmission of light through the sample is monitored. Upon addition of a platelet agonist, platelets aggregate, causing an increase in light transmission.

-

Methodology :

-

PRP Preparation : Whole blood is collected in an anticoagulant (e.g., sodium citrate) and centrifuged at a low speed to obtain PRP.

-

Aggregation Measurement : The PRP is placed in an aggregometer, and a baseline light transmission is established. A platelet agonist (e.g., arachidonic acid, ADP, collagen) is added, and the change in light transmission is recorded over time.

-

Data Analysis : The maximum percentage of aggregation is determined and compared between samples from treated and untreated subjects.

-

Mandatory Visualizations

Caption: Aspirin's irreversible inhibition of COX-1, blocking thromboxane A2 synthesis.

Caption: Dipyridamole's dual mechanism: PDE inhibition and adenosine reuptake blockade.

Caption: Workflow for measuring aspirin's effect on thromboxane B2 production.

Conclusion

The combination of aspirin and extended-release dipyridamole in this compound provides a robust and multifaceted approach to the secondary prevention of ischemic stroke. By targeting both the cyclooxygenase-1 and the adenosine/cyclic nucleotide pathways, this combination therapy achieves a greater antiplatelet effect than either component administered alone. This in-depth technical guide has detailed the distinct yet synergistic mechanisms of action, presented key quantitative data from seminal clinical trials, outlined the experimental protocols used to elucidate these mechanisms, and provided visual diagrams to clarify the complex signaling and experimental workflows. This comprehensive understanding is crucial for researchers, scientists, and drug development professionals working to advance the treatment and prevention of thromboembolic diseases.

References

- 1. Translational Therapeutics of Dipyridamole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Quantification of cyclic AMP and cyclic GMP levels in Krebs-Henseleit solution by LC-MS/MS: Application in washed platelet aggregation samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prevention Regimen for Effectively Avoiding Second Strokes – The PRoFESS™ Trial | European Society of Hypertension [eshonline.org]

- 5. European Stroke Prevention Study 2 - American College of Cardiology [acc.org]

- 6. Various laboratory protocols for measuring thromboxane A2 generation to detect the effectiveness of acetylsalicylic acid therapy: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bpac.org.nz [bpac.org.nz]

- 8. benchchem.com [benchchem.com]

- 9. Second European Stroke Prevention Study. ESPS-2 Working Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. The PRoFESS trial: future impact on secondary stroke prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical Biostatistics: The ESPRIT trial [www-users.york.ac.uk]

- 13. login.medscape.com [login.medscape.com]

- 14. benchchem.com [benchchem.com]

- 15. Thrombin regulates intracellular cyclic AMP concentration in human platelets through phosphorylation/activation of phosphodiesterase 3A - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stability of thromboxane in blood samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Second European Stroke Prevention Study: antiplatelet therapy is effective regardless of age. ESPS2 Working Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mechanism of the antiplatelet action of dipyridamole in whole blood: modulation of adenosine concentration and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. gpnotebook.com [gpnotebook.com]

- 20. Design of ESPRIT: an international randomized trial for secondary prevention after non-disabling cerebral ischaemia of arterial origin. European/Australian Stroke Prevention in Reversible Ischaemia Trial (ESPRIT) group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Detection & Monitoring of Aspirin (ASA) Inhibition of Platelet Function Using the Platelet Aggregation Assay (PAA) [analyticalcontrols.com]

- 22. Frontiers | Measurement of Thromboxane Biosynthesis in Health and Disease [frontiersin.org]

- 23. Measurement of Thromboxane Biosynthesis in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Animal Models for Evaluating the Efficacy of Aggrenox: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical animal models utilized in the efficacy evaluation of Aggrenox, a combination antiplatelet therapy comprising aspirin and extended-release dipyridamole. This document details the experimental protocols for key in vivo models of stroke, thrombosis, and vascular inflammation, and presents quantitative data from relevant studies in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the preclinical assessment of this compound.

Introduction to this compound and its Mechanism of Action

This compound is an antiplatelet agent indicated for reducing the risk of stroke in patients who have experienced a transient ischemic attack or a completed ischemic stroke due to thrombosis.[1] Its efficacy stems from the synergistic and additive effects of its two active components: aspirin and dipyridamole, which act on distinct pathways of platelet activation and aggregation.[2][3]

Aspirin's Mechanism of Action: Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme in platelets. This action blocks the synthesis of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation.[2]

Dipyridamole's Mechanism of Action: Dipyridamole's antiplatelet effects are multifaceted. It inhibits the reuptake of adenosine into red blood cells, thereby increasing local adenosine concentrations which in turn stimulates platelet adenylate cyclase and increases cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels inhibit platelet activation. Additionally, dipyridamole inhibits phosphodiesterase (PDE) enzymes within platelets, leading to an accumulation of both cAMP and cyclic guanosine monophosphate (cGMP), further inhibiting platelet function.[3][4] Recent studies also suggest that dipyridamole possesses antioxidant and anti-inflammatory properties that may contribute to its clinical benefits.[3][4][5]

Signaling Pathways of this compound Components

Preclinical Models of Ischemic Stroke

The Middle Cerebral Artery Occlusion (MCAO) model is the most widely used preclinical model to simulate ischemic stroke in rodents. It involves the occlusion of the MCA, leading to a reproducible infarct in the brain parenchyma.

Middle Cerebral Artery Occlusion (MCAO) Model

Experimental Protocol:

-

Animal Preparation: Adult male Sprague-Dawley rats or C57BL/6 mice are anesthetized. Body temperature is maintained at 37°C using a heating pad.

-

Surgical Procedure: A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the MCA.

-

Induction of Ischemia: The filament is left in place for a predetermined duration (e.g., 90 minutes for transient MCAO) to induce focal cerebral ischemia.

-

Reperfusion: For transient MCAO models, the filament is withdrawn to allow for reperfusion of the ischemic territory.

-

Drug Administration: this compound, its individual components, or a vehicle control is administered orally (e.g., via gavage) at specified doses and time points before or after MCAO induction. For example, dipyridamole can be administered at doses ranging from 10 to 60 mg/kg.[6][7] Aspirin has been studied at doses around 30 mg/kg/day in rats.[8]

-

Outcome Assessment:

Quantitative Data from MCAO Models

| Treatment Group | Animal Model | Dosage | Primary Outcome | Result | Reference |

| Dipyridamole | Mouse | 60 mg/kg | Infarct Volume | ↓ 27% | [6] |

| Dipyridamole + Aspirin | Mouse | DP: 60 mg/kg, ASA: 10 mg/kg | Infarct Volume | ↓ 27% (no significant difference from DP alone) | [6] |

| Aspirin | Rat | 50 µM (equivalent) | Infarct Area | ↓ ~53% (from ~33.5% to ~15.8%) | [9] |

| Aspirin | Rat | 30 mg/kg/day | Neurological Deficit Score | Improved neurological outcome | [8] |

| Dipyridamole | Mouse | 60 mg/kg | Neurological Deficit Score | Improved neurological deficits | [6][12] |

| Dipyridamole + Simvastatin | Mouse | DP: 30 mg/kg, Simvastatin: 1 mg/kg | Infarct Volume | ↓ 54% | [7] |

Experimental Workflow for MCAO Model

Preclinical Models of Thrombosis

The Ferric Chloride (FeCl₃)-induced thrombosis model is a widely used method to assess the efficacy of antithrombotic agents in vivo. This model induces endothelial injury, leading to the formation of a platelet-rich thrombus.

Ferric Chloride-Induced Thrombosis Model

Experimental Protocol:

-

Animal Preparation: Mice or rats are anesthetized, and a carotid artery or mesenteric arteriole is surgically exposed.

-

Induction of Thrombosis: A piece of filter paper saturated with a specific concentration of FeCl₃ solution (e.g., 5-10%) is applied to the surface of the exposed artery for a defined period (e.g., 3 minutes). This induces oxidative injury to the vessel wall, initiating thrombus formation.

-

Drug Administration: The test compounds (this compound, aspirin, dipyridamole) or vehicle are administered, typically orally or intraperitoneally, prior to the induction of thrombosis.

-

Outcome Assessment:

-

Time to Occlusion: The time from the application of FeCl₃ until complete occlusion of the blood vessel is measured using a Doppler flow probe or by intravital microscopy.

-

Thrombus Weight: The formed thrombus can be excised and weighed.[13]

-

Bleeding Time: To assess the hemostatic side effects, a tail bleeding assay is often performed. A small segment of the tail is transected, and the time to cessation of bleeding is recorded.

-

Quantitative Data from Thrombosis Models

| Treatment Group | Animal Model | Dosage | Primary Outcome | Result | Reference |

| Aspirin + Dipyridamole | Dog | Not specified | Vessel Patency | All vessels remained patent (vs. 6 occlusions in control) | [14] |

| Aspirin + Dipyridamole | Rat | Not specified | Thrombus Weight | ↓ 32% in normocoagulable animals | [13] |

| Aspirin + Dipyridamole | Rat | Not specified | Thrombus Weight | ↓ 49% in hypercoagulable animals | [13] |

| Dipyridamole + Low-dose Aspirin | Rabbit | Not specified | Antithrombotic Effect | Augmented effect compared to dipyridamole alone | [15] |

Experimental Workflow for Ferric Chloride-Induced Thrombosis Model

Preclinical Models of Vascular Inflammation

Given the emerging evidence for the anti-inflammatory properties of dipyridamole, models of systemic inflammation are relevant for its preclinical evaluation. The lipopolysaccharide (LPS)-induced inflammation model is a common approach.

Lipopolysaccharide (LPS)-Induced Inflammation Model

Experimental Protocol:

-

Animal Preparation: Rats or mice are used for this model.

-

Drug Administration: Dipyridamole or a vehicle control is administered, often for several days prior to the inflammatory challenge. For example, a study in rats used an oral dose of 26.4 mg/kg/day.[16]

-

Induction of Inflammation: A single intraperitoneal or intravenous injection of LPS (a component of the outer membrane of Gram-negative bacteria) is administered to induce a systemic inflammatory response.

-

Sample Collection: At specific time points after LPS injection, blood samples are collected. In some models, bronchoalveolar lavage fluid (BALF) is collected to assess airway inflammation.

-

Outcome Assessment:

-

Cytokine Levels: Plasma or BALF levels of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines are measured using ELISA or other immunoassays.

-

Inflammatory Cell Infiltration: The number of inflammatory cells (e.g., neutrophils, eosinophils, mononuclear cells) in BALF or tissues is quantified.

-

Quantitative Data from Inflammation Models

| Treatment Group | Animal Model | Dosage | Primary Outcome | Result | Reference |

| Dipyridamole | Rat | 26.4 mg/kg/day | Total WBC in BALF | Markedly decreased (P < 0.05) | [16] |

| Dipyridamole | Rat | 26.4 mg/kg/day | Neutrophils in BALF | Substantial drop | [16] |

| Dipyridamole | Rat | 26.4 mg/kg/day | Mononuclear cells in BALF | Substantial decrease | [16] |

Logical Relationships in Preclinical Evaluation

The selection of a preclinical model depends on the specific therapeutic effect of this compound being investigated. The following diagram illustrates the relationship between the different models and the key efficacy endpoints.

Conclusion

Preclinical animal models are indispensable tools for elucidating the efficacy and mechanisms of action of this compound. The MCAO model provides a robust platform for assessing neuroprotective effects in the context of ischemic stroke. The ferric chloride-induced thrombosis model is crucial for evaluating the antiplatelet and antithrombotic properties of the drug combination. Furthermore, models of inflammation help to characterize the pleiotropic effects of dipyridamole. The quantitative data and detailed protocols presented in this guide are intended to aid researchers and drug development professionals in the design and interpretation of preclinical studies for this compound and other novel antiplatelet therapies. Future preclinical research should continue to explore the synergistic interactions between aspirin and dipyridamole and further investigate the role of dipyridamole's anti-inflammatory and antioxidant properties in the overall therapeutic benefit of this compound.

References

- 1. DailyMed - this compound- aspirin and dipyridamole capsule [dailymed.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Dipyridamole, cerebrovascular disease, and the vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dipyridamole: a drug with unrecognized antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Classical and pleiotropic actions of dipyridamole: Not enough light to illuminate the dark tunnel? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Additive effects of statin and dipyridamole on cerebral blood flow and stroke protection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Additive effects of statin and dipyridamole on cerebral blood flow and stroke protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Perioperative aspirin improves neurological outcome after focal brain ischemia possibly via inhibition of Notch 1 in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ahajournals.org [ahajournals.org]

- 13. Effect of aspirin-dipyridamole and heparin and their combination on venous thrombosis in hypercoagulable or thrombotic animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effect of combined aspirin and dipyridamole therapy on thrombus formation in an arterial thrombogenic lesion in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The antithrombotic effect of aspirin and dipyridamole in relation to prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researcherslinks.com [researcherslinks.com]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of the Aspirin-Dipyridamole Combination

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fixed-dose combination of aspirin and extended-release dipyridamole is a cornerstone in the secondary prevention of ischemic stroke and transient ischemic attacks (TIAs). This guide provides a comprehensive technical overview of the pharmacokinetic and pharmacodynamic properties of this combination therapy. By elucidating the absorption, distribution, metabolism, and excretion of both components, alongside their synergistic mechanisms of antiplatelet activity, this document aims to serve as a valuable resource for researchers, scientists, and professionals involved in drug development. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to facilitate a deeper understanding of this important therapeutic agent.

Pharmacokinetics

There are no significant pharmacokinetic interactions between aspirin and dipyridamole when co-administered as a combination capsule. The kinetic profiles of the individual components remain unchanged.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for aspirin, its active metabolite salicylic acid, and dipyridamole.

Table 1: Pharmacokinetic Parameters of Aspirin and Salicylic Acid

| Parameter | Aspirin (Acetylsalicylic Acid) | Salicylic Acid |

| Time to Peak (Tmax) | ~0.63 hours | ~1.71 hours |

| Peak Plasma Concentration (Cmax) at Steady-State (25 mg BID) | 319 ng/mL (175-463 ng/mL) | Not specified in provided results |

| Half-life (t½) | ~20 minutes (rapidly hydrolyzed) | 2-3 hours (low doses); up to 6 hours or more (higher doses, zero-order kinetics)[1] |

| Protein Binding | 50-80% (concentration-dependent) | 90% (low concentrations); decreases with increasing concentration |

| Metabolism | Rapidly hydrolyzed to salicylic acid in the GI wall, liver, and blood.[2] | Primarily hepatic via conjugation with glycine and glucuronic acid (saturable).[2][3] |

| Excretion | Primarily as salicylic acid and its metabolites via the kidneys.[1] | Renal excretion is pH-dependent.[1][3] |

Table 2: Pharmacokinetic Parameters of Extended-Release Dipyridamole

| Parameter | Extended-Release Dipyridamole |

| Time to Peak (Tmax) | ~2 hours (range: 1-6 hours) |

| Peak Plasma Concentration (Cmax) at Steady-State (200 mg BID) | 1.98 mcg/mL (1.01-3.99 mcg/mL)[1] |

| Trough Concentration at Steady-State (200 mg BID) | 0.53 mcg/mL (0.18-1.01 mcg/mL)[1] |

| Half-life (t½) | ~13.6 hours (terminal phase)[1] |

| Protein Binding | Highly bound to plasma proteins |

| Metabolism | Primarily hepatic, mainly through glucuronidation to form a monoglucuronide metabolite.[4] |

| Excretion | Predominantly in the bile.[5] |

Pharmacodynamics

The antithrombotic effect of the aspirin-dipyridamole combination is a result of their additive and synergistic antiplatelet actions.[3]

Mechanism of Action

Aspirin: Aspirin exerts its antiplatelet effect by irreversibly inhibiting the cyclooxygenase-1 (COX-1) enzyme in platelets. This is achieved through the acetylation of a serine residue in the active site of COX-1, which blocks the synthesis of thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation.[6] The effect of aspirin on platelets is permanent for the lifespan of the platelet (7-10 days) because platelets lack a nucleus and cannot synthesize new COX-1 enzyme.

Dipyridamole: Dipyridamole has a dual mechanism of action that complements that of aspirin:

-

Inhibition of Adenosine Reuptake: Dipyridamole blocks the reuptake of adenosine by red blood cells and endothelial cells. This increases the local concentration of adenosine, which then stimulates platelet A2 receptors. Activation of these receptors leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn inhibits platelet aggregation.

-

Inhibition of Phosphodiesterase (PDE): Dipyridamole inhibits phosphodiesterase enzymes, particularly cGMP-specific PDE, which leads to an accumulation of cyclic guanosine monophosphate (cGMP). Increased cGMP potentiates the anti-aggregatory effects of nitric oxide.

The combination of these two distinct mechanisms results in a greater antiplatelet effect than either agent alone.

Data Presentation: Pharmacodynamic Effects

Table 3: Inhibition of Platelet Aggregation

| Treatment | Agonist | Inhibition of Platelet Aggregation | Reference |

| Dipyridamole (200 mg) | Spontaneous | Significant inhibition (p < 0.004) | [2] |

| Aspirin (300 mg) | Spontaneous | Significant inhibition (p < 0.005) | [2] |

| Dipyridamole (200 mg) + Aspirin (300 mg) | Spontaneous | Significant inhibition (p < 0.0001) | [2] |

| Dipyridamole (200 mg) | Platelet Activating Factor (PAF) | Significant inhibition (p < 0.002) | [2] |

| Aspirin (300 mg) | Platelet Activating Factor (PAF) | No significant effect | [2] |

| Dipyridamole (200 mg) + Aspirin (300 mg) | Platelet Activating Factor (PAF) | Significant inhibition (p < 0.0001) | [2] |

| Dipyridamole (200 mg) | Collagen | Inhibition (p < 0.06) | [2] |

| Aspirin (300 mg) | Collagen | Significant inhibition (p < 0.0001) | [2] |

| Dipyridamole (200 mg) + Aspirin (300 mg) | Collagen | Significant inhibition (p < 0.0001) | [2] |

Table 4: Inhibition of Phosphodiesterase (PDE) Isoforms by Dipyridamole

| PDE Isoform | IC50 (µM) |

| PDE5 | 0.9 |

| PDE6 | 0.38 |

| PDE8 | 4.5 |

| PDE10 | 0.45 |

| PDE11 | 0.37 |

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Measurement of Platelet Aggregation

a) Light Transmission Aggregometry (LTA)

-

Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the plasma decreases, allowing more light to pass through to a photocell.[7][8]

-

Protocol:

-

Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[9] Samples should be processed within 4 hours of collection and kept at room temperature.[9]

-

PRP and PPP Preparation:

-

Assay Procedure:

-

Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).

-

Pipette a defined volume of PRP (e.g., 270 µL) into a cuvette with a stir bar and place it in the aggregometer at 37°C.[9]

-

Add a specific concentration of a platelet agonist (e.g., ADP, collagen, arachidonic acid) to the PRP.[9]

-

Record the change in light transmission over time to generate an aggregation curve.

-

-

Data Analysis: The extent of aggregation is typically reported as the maximum percentage of light transmission.

-

b) Whole Blood Impedance Aggregometry

-

Principle: This method measures the change in electrical impedance between two electrodes immersed in a whole blood sample. When an agonist is added, platelets aggregate on the electrodes, increasing the impedance.[1]

-

Protocol:

-

Blood Collection: Collect whole blood into tubes containing an anticoagulant such as hirudin or citrate.[10]

-

Assay Procedure:

-

Pipette a defined volume of whole blood (e.g., 300 µL) into the test cell of the aggregometer.[1]

-

Add a specific platelet agonist.

-

The instrument records the change in impedance over time.

-

-

Data Analysis: The aggregation is quantified as the area under the curve (AUC) of the impedance change over time.[11]

-

Measurement of Thromboxane B2 (TXB2)

-

Principle: TXA2 is unstable and rapidly hydrolyzes to the more stable TXB2. The concentration of TXB2 is measured as an indicator of TXA2 production and, consequently, COX-1 activity. Radioimmunoassay (RIA) is a common method for this measurement.

-

Protocol (Radioimmunoassay):

-

Sample Preparation:

-

Collect blood into tubes without anticoagulant to allow for clotting and serum generation, which stimulates maximum TXB2 production.[12]

-

Incubate the blood at 37°C for a defined period (e.g., 1 hour).

-

Centrifuge to separate the serum.

-

-

Assay Procedure:

-

The assay is based on the competitive binding of radiolabeled TXB2 (tracer) and unlabeled TXB2 (from the sample or standards) to a limited number of anti-TXB2 antibodies.[13]

-

Incubate the serum sample or standards with a known amount of radiolabeled TXB2 and the specific antibody.

-

Separate the antibody-bound TXB2 from the free TXB2, often by precipitation with a secondary antibody or polyethylene glycol.[13]

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

-

Data Analysis:

-

Construct a standard curve by plotting the percentage of bound radiolabeled TXB2 against the concentration of the unlabeled TXB2 standards.

-

Determine the TXB2 concentration in the samples by interpolating their bound radioactivity values on the standard curve.[13]

-

-

Phosphodiesterase (PDE) Inhibition Assay

-

Principle: This colorimetric assay measures the activity of PDE by quantifying the amount of phosphate produced from the hydrolysis of cAMP or cGMP.

-

Protocol:

-

Reaction Setup:

-

In a 96-well plate, combine a purified PDE enzyme, the substrate (cAMP or cGMP), and various concentrations of dipyridamole in an appropriate assay buffer.

-

Incubate the mixture to allow the PDE to hydrolyze the cyclic nucleotide to its corresponding monophosphate (AMP or GMP).

-

-

Phosphate Generation:

-

Add 5'-nucleotidase to the reaction to convert the AMP or GMP into adenosine or guanosine and inorganic phosphate.

-

-

Detection:

-

Add a phosphate detection reagent (e.g., Malachite Green) that forms a colored complex with the inorganic phosphate.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of PDE inhibition for each dipyridamole concentration compared to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the dipyridamole concentration.

-

-

Adenosine Uptake Inhibition Assay

-

Principle: This assay measures the ability of dipyridamole to inhibit the transport of radiolabeled adenosine into cells.

-

Protocol:

-

Cell Culture: Use a suitable cell line that expresses adenosine transporters (e.g., erythrocytes, endothelial cells).

-

Assay Procedure:

-

Incubate the cells with various concentrations of dipyridamole.

-

Add a known concentration of radiolabeled adenosine (e.g., [³H]-adenosine) and incubate for a short period to allow for uptake.

-

Stop the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled adenosine.

-

-

Measurement:

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of adenosine uptake for each dipyridamole concentration compared to a control without the inhibitor.

-

Determine the IC50 value from the dose-response curve.

-

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Aspirin's Mechanism of Action on Platelet COX-1.

Caption: Dipyridamole's Dual Mechanism of Action.

Caption: Experimental Workflow for Light Transmission Aggregometry.

Conclusion

The combination of aspirin and extended-release dipyridamole offers a multi-faceted approach to antiplatelet therapy. Aspirin's irreversible inhibition of COX-1 and subsequent blockade of thromboxane A2 synthesis, coupled with dipyridamole's dual action of inhibiting adenosine reuptake and phosphodiesterase activity, results in a potent and synergistic reduction in platelet aggregation. The distinct pharmacokinetic profiles of the two components allow for a twice-daily dosing regimen that provides sustained antiplatelet effects. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge necessary to further explore and build upon the understanding of this important therapeutic combination.

References

- 1. Platelet Function Testing: Impedance Platelet Aggregometry [practical-haemostasis.com]

- 2. Effect of dipyridamole alone and in combination with aspirin on whole blood platelet aggregation, PGI2 generation, and red cell deformability ex vivo in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aspirin – Pharmacokinetics [sepia2.unil.ch]

- 4. benchchem.com [benchchem.com]

- 5. The synergistic effect of aspirin and dipyridamole upon platelet thrombi in living blood vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 10. Assessment of platelet function in patients with stroke using multiple electrode platelet aggregometry: a prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Radioimmunoassay of thromboxane B2 in plasma: methodological modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. revvity.com [revvity.com]

Aggrenox® (Aspirin/Extended-Release Dipyridamole): A Technical Guide on its Historical Development and Application in Cerebrovascular Disease

Introduction

Aggrenox®, a fixed-dose combination of low-dose aspirin and extended-release dipyridamole, represents a significant advancement in the secondary prevention of cerebrovascular events. This technical guide provides an in-depth overview of the history, development, and mechanism of action of this compound, with a focus on the pivotal clinical trials that established its efficacy and safety. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key concepts through diagrams.

This compound is indicated for reducing the risk of stroke in patients who have experienced a transient ischemic attack (TIA) or a completed ischemic stroke due to thrombosis.[1][2][3] The combination of two antiplatelet agents with distinct mechanisms of action provides a synergistic effect in inhibiting platelet aggregation, a critical process in the pathophysiology of ischemic stroke.[4][5][6][7]

Mechanism of Action: A Dual-Pronged Antiplatelet Strategy

The enhanced efficacy of this compound stems from the complementary actions of its two components: aspirin and dipyridamole.[4][8]

Aspirin's Role: Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme within platelets.[4][7] This action prevents the synthesis of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation.[4]

Dipyridamole's Contribution: Dipyridamole employs a multi-faceted approach to platelet inhibition. It inhibits phosphodiesterase, leading to an increase in cyclic adenosine monophosphate (cAMP) within platelets.[4] Elevated cAMP levels, in turn, inhibit platelet aggregation in response to various stimuli.[4] Additionally, dipyridamole blocks the reuptake of adenosine by platelets, endothelial cells, and erythrocytes, further inhibiting platelet reactivity.[4] It also contributes to the inhibition of thromboxane A2 synthesis.[4]

The Developmental Journey: From Concept to Clinical Practice

The development of this compound was a multi-step process, marked by key clinical trials that progressively built the case for its use in secondary stroke prevention.

Pivotal Clinical Trials: The Evidence Base

The efficacy of this compound in cerebrovascular disease is primarily supported by two landmark clinical trials: the European Stroke Prevention Study 2 (ESPS-2) and the European/Australasian Stroke Prevention in Reversible Ischaemia Trial (ESPRIT).

The European Stroke Prevention Study 2 (ESPS-2)

The ESPS-2 was a large-scale, double-blind, placebo-controlled study that provided crucial evidence for the additive effect of aspirin and dipyridamole.[4][9]

-

Study Design: A 24-month, multicenter, double-blind, randomized, placebo-controlled trial with a 2x2 factorial design.[1][9]

-

Patient Population: 6,602 patients who had experienced an ischemic stroke or TIA within the three months prior to enrollment.[1]

-

Treatment Arms:

-

Primary Endpoints:

The results of the ESPS-2 trial demonstrated the superior efficacy of the combination therapy in reducing the risk of stroke.[9]

| Outcome | This compound vs. Placebo (Risk Reduction) | This compound vs. Aspirin Alone (Risk Reduction) | This compound vs. ER-DP Alone (Risk Reduction) |

| Stroke | 37.0% (p < 0.001)[4][9] | 23.1% (p = 0.006)[4] | 24.7% (p = 0.002)[4] |

| Stroke or Death | 24.4% (p < 0.001)[4] | 12.1% (not statistically significant)[1] | 10.3% (not statistically significant)[1] |

| TIA | 35.9% (p < 0.001)[4] | - | - |

| Monotherapy vs. Placebo (Risk Reduction) | Aspirin Alone | ER-DP Alone |

| Stroke | 18.1% (p = 0.013)[4] | 16.3% (p = 0.039)[4] |

| Stroke or Death | 13.2% (p = 0.016)[4] | 15.4% (p = 0.015)[4] |

| TIA | 21.9% (p < 0.01)[4] | 18.3% (p < 0.01)[4] |

The European/Australasian Stroke Prevention in Reversible Ischaemia Trial (ESPRIT)

The ESPRIT trial provided further confirmatory evidence for the superiority of the combination of aspirin and dipyridamole over aspirin monotherapy.[11]

-

Study Design: A randomized, controlled, open-label trial with blinded outcome assessment.[12]

-

Patient Population: Patients who had experienced a TIA or minor ischemic stroke of presumed arterial origin within the preceding six months.[12]

-

Treatment Arms:

-

Primary Outcome: A composite of death from all vascular causes, non-fatal stroke, non-fatal myocardial infarction, or major bleeding complication, whichever occurred first.[12]

The ESPRIT trial demonstrated a significant benefit of the combination therapy in reducing major vascular events.

| Outcome | Aspirin + Dipyridamole vs. Aspirin Alone |

| Primary Composite Outcome (Vascular Death, Stroke, MI, or Major Bleed) | Hazard Ratio: 0.80 (95% CI: 0.66-0.98)[12] |

| Absolute Risk Reduction (per year) | 1.0% (95% CI: 0.1-1.8)[12] |

A meta-analysis incorporating the ESPRIT data showed an overall risk ratio of 0.82 (95% CI: 0.74-0.91) for the composite outcome of vascular death, stroke, or myocardial infarction in favor of the combination therapy.[12]

Regulatory Approval and Clinical Use

Based on the robust evidence from the ESPS-2 trial, this compound received FDA approval in November 1999 for the reduction of stroke risk in patients with a history of TIA or ischemic stroke.[13][14] The recommended dosage is one capsule (25 mg aspirin/200 mg extended-release dipyridamole) taken twice daily, morning and evening.[10]

Safety and Tolerability

The most common adverse events associated with this compound are headache, gastrointestinal symptoms (such as dyspepsia, abdominal pain, nausea, and diarrhea), and an increased risk of bleeding.[3][10] The headache is often dose-related and may resolve with continued treatment.[15] Due to the aspirin component, this compound is contraindicated in patients with a known allergy to NSAIDs and in those with the syndrome of asthma, rhinitis, and nasal polyps.[3][10]

Conclusion

The development of this compound marks a significant milestone in the secondary prevention of cerebrovascular disease. Its dual mechanism of action, targeting different pathways of platelet aggregation, provides a synergistic effect that has been consistently demonstrated in large-scale clinical trials. The ESPS-2 and ESPRIT trials, in particular, have provided a strong evidence base for the superiority of the aspirin/extended-release dipyridamole combination over aspirin monotherapy. For researchers and drug development professionals, the story of this compound serves as a compelling case study in the successful development of a combination therapy that addresses a critical unmet medical need in stroke prevention.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. nhhealthyfamilies.com [nhhealthyfamilies.com]

- 3. Teva Launches Generic this compound® Capsules in the United States [tevausa.com]

- 4. clinician.com [clinician.com]

- 5. Extended-release dipyridamole/aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. Articles [globalrx.com]

- 8. Aspirin/Dipyridamole (this compound): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 9. neurology.org [neurology.org]

- 10. drugs.com [drugs.com]

- 11. ahajournals.org [ahajournals.org]

- 12. Aspirin plus dipyridamole versus aspirin alone after cerebral ischaemia of arterial origin (ESPRIT): randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Drug Approval Package: this compound (Aspirin/Extended-Release Dipyridamole) NDA# 20884 [accessdata.fda.gov]

- 15. Secondary stroke prevention with low-dose aspirin, sustained release dipyridamole alone and in combination. ESPS Investigators. European Stroke Prevention Study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Dipyridamole in Platelet Aggregation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipyridamole is a long-established antiplatelet agent utilized in the prevention of thromboembolic events. Its efficacy stems from a multi-targeted mechanism of action that converges on the inhibition of platelet aggregation. This technical guide provides a comprehensive exploration of the molecular targets of dipyridamole within platelet signaling cascades, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved pathways.

Core Molecular Targets of Dipyridamole

Dipyridamole's antiplatelet effects are primarily mediated through two key molecular targets: phosphodiesterases (PDEs) and equilibrative nucleoside transporters (ENTs) . The modulation of these targets leads to an increase in intracellular cyclic nucleotides (cAMP and cGMP) and extracellular adenosine, both of which are potent inhibitors of platelet activation.

Inhibition of Phosphodiesterases (PDEs)

Dipyridamole inhibits several PDE isoforms, which are responsible for the degradation of cAMP and cGMP. By inhibiting these enzymes, dipyridamole increases the intracellular concentrations of these second messengers, leading to the activation of downstream signaling pathways that ultimately suppress platelet aggregation.[1][2] Dipyridamole has been shown to inhibit multiple PDE families, including PDE5, PDE6, PDE8, PDE10, and PDE11.[3][4]

Blockade of Equilibrative Nucleoside Transporters (ENTs)

Dipyridamole is a potent inhibitor of ENT1 and ENT2, which are responsible for the reuptake of adenosine from the extracellular space into cells like erythrocytes and endothelial cells.[5][6][7] By blocking these transporters, dipyridamole increases the local concentration of extracellular adenosine.[5] This elevated adenosine then activates A2A and A2B adenosine receptors on the platelet surface, stimulating adenylyl cyclase and further increasing intracellular cAMP levels.[2][4] The role of red blood cells is crucial in this aspect of dipyridamole's action, as they are a primary site of adenosine uptake.[6][8] This explains why dipyridamole's anti-aggregatory effect is more pronounced in whole blood compared to platelet-rich plasma.[8][9]

Quantitative Data on Dipyridamole's Molecular Targets

The inhibitory potency of dipyridamole on its primary molecular targets has been quantified in various studies. The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values.

Table 1: Dipyridamole Inhibition of Phosphodiesterase (PDE) Isoforms

| PDE Isoform | IC50 (µM) |

| PDE5 | 0.9[3][4] |

| PDE6 | 0.38[3][4] |

| PDE8 | 4.5[3][4] |

| PDE10 | 0.45[3][4] |

| PDE11 | 0.37[3][4] |

Table 2: Dipyridamole Inhibition of Equilibrative Nucleoside Transporters (ENTs)

| Transporter | IC50 | Ki |

| hENT1 | 144.8 nM[3][4] | 8.18 nM[3][4] |

| hENT2 | - | 6.2 µM - 134 µM |

Signaling Pathways Modulated by Dipyridamole

Dipyridamole's interaction with its molecular targets triggers a cascade of intracellular events that inhibit platelet aggregation. These pathways are centered around the elevation of cAMP and cGMP.

cAMP-Mediated Pathway

The inhibition of PDEs and the increased activation of adenosine receptors by dipyridamole both lead to a significant increase in intracellular cAMP.[2] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. This phosphorylation cascade ultimately leads to a decrease in intracellular calcium mobilization and the inhibition of the release of pro-aggregatory substances, thereby preventing platelet activation.

Dipyridamole's effect on the cAMP signaling pathway.

cGMP-Mediated Pathway and Potentiation of Nitric Oxide (NO)

Dipyridamole's inhibition of cGMP-specific PDEs, particularly PDE5, potentiates the effects of nitric oxide (NO).[10] NO, produced by endothelial cells, activates soluble guanylyl cyclase (sGC) in platelets, leading to the synthesis of cGMP. Elevated cGMP levels activate Protein Kinase G (PKG), which phosphorylates several proteins, including vasodilator-stimulated phosphoprotein (VASP).[4] Phosphorylated VASP is associated with the inhibition of platelet activation and aggregation. By preventing the degradation of cGMP, dipyridamole amplifies this inhibitory signal.[10]

Dipyridamole's potentiation of the NO/cGMP signaling pathway.

Potentiation of Prostacyclin (PGI2) Signaling

Prostacyclin (PGI2) is a potent endogenous inhibitor of platelet aggregation that, similar to adenosine, activates adenylyl cyclase to increase cAMP levels. Dipyridamole can potentiate the anti-aggregatory effects of PGI2, likely through its inhibition of cAMP-degrading PDEs.[11] Some studies also suggest that dipyridamole may stimulate PGI2 biosynthesis.[11]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the molecular targets of dipyridamole.

Phosphodiesterase (PDE) Inhibition Assay (Colorimetric)

This assay measures the ability of dipyridamole to inhibit the enzymatic activity of PDEs.

1. Materials:

-

Purified PDE enzyme (e.g., PDE5)

-

Dipyridamole

-

cAMP or cGMP substrate

-

5'-Nucleotidase

-

Phosphate detection reagent (e.g., Malachite Green)

-

Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2)

-

96-well microplate

-

Microplate reader

2. Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of dipyridamole in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of dipyridamole in assay buffer to generate a dose-response curve.

-

Prepare working solutions of the PDE enzyme, cAMP or cGMP substrate, and 5'-nucleotidase in assay buffer.

-

-

Set up the Reaction:

-

In a 96-well plate, add the assay buffer, the diluted dipyridamole or vehicle control, and the PDE enzyme to each well.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the cAMP or cGMP substrate to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

-

-

Stop the Reaction and Develop the Signal:

-

Stop the PDE reaction by adding a stop solution or by heat inactivation.

-

Add 5'-nucleotidase to each well and incubate at 37°C for 15-20 minutes to convert the resulting AMP or GMP to adenosine or guanosine and inorganic phosphate.

-

Add the phosphate detection reagent to each well and incubate at room temperature for 15-20 minutes to allow color development.

-

-

Measure and Analyze the Data:

-

Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).

-

Calculate the percentage of PDE inhibition for each dipyridamole concentration relative to the vehicle control.

-

Plot the percent inhibition against the log of the dipyridamole concentration to determine the IC50 value.

-

Workflow for a colorimetric PDE inhibition assay.

Radiolabeled Adenosine Uptake Inhibition Assay

This assay quantifies the inhibition of adenosine uptake into cells by dipyridamole.

1. Materials:

-

Cell line expressing ENTs (e.g., HeLa cells or transfected cell lines)

-

[3H]-adenosine (radiolabeled adenosine)

-

Dipyridamole

-

Assay buffer (e.g., HEPES-buffered saline, pH 7.4)

-

Stop solution (ice-cold assay buffer with a high concentration of a non-radiolabeled nucleoside transport inhibitor)

-

Lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation cocktail

-

96-well cell culture plates

-

Liquid scintillation counter

2. Procedure:

-

Cell Culture and Seeding:

-

Culture the chosen cell line to near confluency.

-

Seed the cells into 96-well plates and allow them to adhere overnight.

-

-

Assay Preparation:

-

Prepare a stock solution of dipyridamole and serial dilutions in assay buffer.

-

Prepare a working solution of [3H]-adenosine in assay buffer.

-

-

Inhibition and Uptake:

-

Wash the cells with warm assay buffer.

-

Add the dipyridamole dilutions or vehicle control to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature.

-

Initiate the uptake by adding the [3H]-adenosine solution to each well.

-

Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of transport.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold stop solution.

-

Lyse the cells by adding lysis buffer to each well.

-

-

Quantification and Analysis:

-

Transfer the cell lysate from each well to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Calculate the percentage of adenosine uptake inhibition for each dipyridamole concentration.

-

Determine the IC50 value from the dose-response curve.

-

Workflow for a radiolabeled adenosine uptake inhibition assay.

Whole Blood Platelet Aggregation Assay (Impedance Method)

This assay measures the effect of dipyridamole on platelet aggregation in a more physiologically relevant environment.[5]

1. Materials:

-

Freshly drawn human whole blood collected in 3.2% sodium citrate tubes

-

Dipyridamole

-

Platelet agonists (e.g., ADP, collagen)

-

Saline

-

Whole blood aggregometer with impedance electrodes

-

Aggregometer cuvettes

2. Procedure:

-

Sample Preparation:

-

Gently mix the citrated whole blood by inversion.

-

Dilute the blood sample with an equal volume of saline.

-

Pre-warm the diluted blood sample to 37°C.

-

-

Dipyridamole Incubation:

-

Add a specific concentration of dipyridamole or vehicle control to the pre-warmed blood sample.

-

Incubate for a defined period (e.g., 2-5 minutes) at 37°C.

-

-

Aggregation Measurement:

-

Pipette the blood sample into an aggregometer cuvette containing a stir bar.

-

Place the cuvette in the aggregometer and insert the impedance electrodes.

-

Allow the baseline impedance to stabilize.

-

Add the platelet agonist to initiate aggregation.

-

Record the change in impedance over time (typically 5-10 minutes).

-

-

Data Analysis:

-

The aggregation is measured as the change in impedance (in Ohms) from the baseline.

-

Calculate the percentage of inhibition of aggregation for the dipyridamole-treated samples compared to the vehicle control.

-

Workflow for a whole blood platelet aggregation assay.

Conclusion

Dipyridamole exerts its antiplatelet effects through a dual mechanism involving the inhibition of phosphodiesterases and the blockade of equilibrative nucleoside transporters. These actions synergistically increase intracellular levels of cAMP and cGMP and elevate extracellular adenosine, all of which are potent inhibitors of platelet aggregation. The quantitative data and detailed methodologies provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the intricate molecular pharmacology of dipyridamole and to develop novel antithrombotic therapies. The provided diagrams of the signaling pathways and experimental workflows serve as valuable visual aids for understanding these complex processes.

References

- 1. Phosphorylation of the vasodilator-stimulated phosphoprotein (VASP) by the anti-platelet drug, cilostazol, in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Whole Blood Platelet Aggregation and Release Reaction Testing in Uremic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of adenosine uptake and metabolism by blood cells in the antiplatelet actions of dipyridamole, dilazep and nitrobenzylthioinosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Dipyridamole inhibits platelet aggregation in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dipyridamole enhances NO/cGMP-mediated vasodilator-stimulated phosphoprotein phosphorylation and signaling in human platelets: in vitro and in vivo/ex vivo studies [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the In-Vitro Synergistic Effects of Aspirin and Dipyridamole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro synergistic effects of aspirin and dipyridamole on platelet function. It delves into the core mechanisms of action, presents quantitative data from key studies, details experimental protocols, and visualizes the intricate signaling pathways involved.

Core Mechanisms of Synergistic Action

Aspirin and dipyridamole inhibit platelet aggregation through distinct yet complementary pathways. Their combined use results in a more potent antiplatelet effect than either agent alone.

-

Aspirin's Mechanism of Action: Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme in platelets. This action blocks the synthesis of thromboxane A2 (TXA2), a potent vasoconstrictor and platelet agonist. By reducing TXA2 levels, aspirin effectively dampens platelet activation and aggregation.

-

Dipyridamole's Dual Mechanism of Action: Dipyridamole's antiplatelet effects are twofold:

-

Inhibition of Adenosine Reuptake: Dipyridamole blocks the reuptake of adenosine by erythrocytes and endothelial cells. This leads to an increase in the local concentration of adenosine, which then binds to A2A receptors on the platelet surface. Activation of A2A receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Inhibition of Phosphodiesterase (PDE): Dipyridamole inhibits phosphodiesterase enzymes (primarily PDE3 and PDE5) within platelets.[1] PDEs are responsible for the breakdown of cAMP and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, dipyridamole further elevates intracellular cAMP and cGMP levels.

-

The synergistic effect arises from aspirin's reduction of pro-aggregatory TXA2 signaling, which is complemented by dipyridamole's amplification of the inhibitory cAMP and cGMP signaling pathways.

Quantitative Data from In-Vitro Studies

The following tables summarize quantitative data from various in-vitro studies investigating the individual and synergistic effects of aspirin and dipyridamole.

Table 1: In-Vitro Inhibition of Platelet Aggregation

| Drug(s) | Agonist | Concentration(s) | Species | Assay Type | Key Findings | Reference(s) |

| Aspirin | Collagen | 0.5 µg/mL | Human | Whole Blood Aggregometry | ~80% inhibition of maximal aggregation after 5 days of 75 mg daily oral dose. | [2] |

| Aspirin | Collagen | 2.0 µg/mL | Human | Whole Blood Aggregometry | ~38% inhibition of maximal aggregation after 5 days of 75 mg daily oral dose. | [2] |

| Aspirin | Arachidonic Acid | Not specified | Human | Platelet-Rich Plasma (PRP) Aggregometry | IC50 of 0.234 mg/mL. | [3] |

| Dipyridamole | PAF, Arachidonic Acid | Not specified | Human | Whole Blood Aggregometry | Effective inhibitor, potentiated by adenosine. | [4] |

| Aspirin + Dipyridamole | Collagen | Aspirin: Not specified, Dipyridamole: 20 µM | Human | PRP Aggregometry | IC50 of aspirin reduced from 139 µM to 51 µM in the presence of dipyridamole. | [5] |

| Aspirin + Dipyridamole | Thrombus Formation | Aspirin: 50 mg/day, Dipyridamole: 400 mg/day (sustained-release) | Human | Ex-vivo flow chamber | Additive effect in reducing mean thrombus size. Aspirin alone: ~45% reduction; Dipyridamole alone: ~17% reduction. | [6] |

Table 2: In-Vitro Inhibition of Adenosine Reuptake and Phosphodiesterase

| Drug | Target | IC50 / Ki | Species | Key Findings | Reference(s) |

| Dipyridamole | hENT1 | Ki: 8.18 nM - 48 nM | Human | Potent inhibitor of equilibrative nucleoside transporter 1. | [7] |

| Dipyridamole | hENT2 | Ki: 6.2 µM - 134 µM | Human | Weaker inhibitor of equilibrative nucleoside transporter 2. | [7] |

| Dipyridamole | PDE5 | IC50: 0.9 µM | Not specified | Inhibition of cGMP-specific phosphodiesterase. | [8] |

| Dipyridamole | PDE11 | IC50: 0.37 µM | Not specified | Inhibition of dual-substrate phosphodiesterase. | [8] |

| Dipyridamole | Adenosine Metabolism | 1 nmol/mL blood | Human | 90% inhibition of adenosine metabolism in whole blood. | [9] |

Table 3: In-Vitro Effects on Thromboxane and Prostacyclin Synthesis

| Drug(s) | Analyte | Concentration(s) | Species | Key Findings | Reference(s) |

| Aspirin | Thromboxane B2 | 3 mg/day (oral) | Human | 39% decrease in maximal TXB2 production. | [10] |

| Aspirin | PGI2 Synthesis | 180 µg/mL | Human | Blocked spontaneous release of PGI2 from umbilical vein segments. | [11] |

| Dipyridamole | PGI2 Synthesis | 50-100 µg/mL | Human | Stimulated release of PGI2 from isolated umbilical vein. | [11] |

| Dipyridamole | PGI2 Synthesis | Not specified | Human | Veins from dipyridamole-treated subjects synthesized 2.5 times more PGI2. | [12] |

| Aspirin + Dipyridamole | PGI2 Generation | Aspirin: 300 mg, Dipyridamole: 200 mg (oral) | Human | PGI2 generation markedly inhibited by aspirin and the combination, but not by dipyridamole alone. | [1] |

Experimental Protocols

Platelet Aggregation Assay (Whole Blood Impedance Aggregometry)

This method measures platelet aggregation in a whole blood sample, which more closely mimics physiological conditions compared to platelet-rich plasma.

Materials:

-

Whole blood collected in tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Platelet aggregation agonists (e.g., collagen, ADP, arachidonic acid).

-

Aspirin and dipyridamole stock solutions.

-

Whole blood aggregometer.

-

Pipettes and consumables.

Procedure:

-

Blood Collection: Collect venous blood from healthy, drug-free donors into citrate tubes. Gently invert the tubes to ensure proper mixing with the anticoagulant.

-

Pre-incubation: Aliquot whole blood into cuvettes containing a stir bar. Add the desired concentrations of aspirin, dipyridamole, or their combination. For control samples, add the vehicle used to dissolve the drugs. Incubate the samples at 37°C for a specified time (e.g., 10 minutes).

-

Aggregation Measurement: Place the cuvette in the aggregometer. After a baseline reading is established, add the platelet agonist to induce aggregation.

-

Data Acquisition: The aggregometer records the change in electrical impedance between two electrodes as platelets aggregate on them. The aggregation is typically monitored for a set period (e.g., 6-10 minutes).

-

Analysis: The maximum aggregation and the area under the curve are calculated and compared between control and treated samples to determine the percentage of inhibition.

Cyclic AMP (cAMP) Measurement (Competitive ELISA)

This protocol outlines the measurement of intracellular cAMP levels in platelets.

Materials:

-

Platelet-rich plasma (PRP) or washed platelets.

-

Aspirin and dipyridamole stock solutions.

-

Agents to stimulate or inhibit adenylyl cyclase (e.g., forskolin, PGE1).

-

0.1 M HCl for cell lysis.

-

cAMP ELISA kit.

-

Microplate reader.

Procedure:

-

Platelet Preparation: Prepare PRP by centrifuging citrated whole blood at a low speed. To obtain washed platelets, perform further centrifugation and resuspension steps in a suitable buffer.

-

Treatment: Incubate the platelet suspension with aspirin, dipyridamole, or their combination at 37°C for a defined period.

-

Stimulation: Add an agent like PGE1 to stimulate cAMP production.

-

Lysis: Stop the reaction and lyse the platelets by adding ice-cold 0.1 M HCl.

-

Centrifugation: Centrifuge the lysate to pellet cellular debris.

-

ELISA: Perform the competitive ELISA according to the manufacturer's instructions. This typically involves adding the supernatant (containing cAMP), a known amount of enzyme-labeled cAMP, and an anti-cAMP antibody to a pre-coated plate.

-

Detection: After incubation and washing steps, add a substrate for the enzyme and measure the absorbance using a microplate reader. The amount of color produced is inversely proportional to the amount of cAMP in the sample.

-

Quantification: Determine the cAMP concentration in the samples by comparing their absorbance to a standard curve.

Thromboxane B2 (TXB2) Measurement (Radioimmunoassay - RIA)

This protocol describes the quantification of TXB2, the stable metabolite of TXA2, as a measure of platelet activation.

Materials:

-

Platelet-rich plasma (PRP).

-

Platelet aggregation agonists (e.g., collagen, arachidonic acid).

-

Aspirin stock solution.

-

Indomethacin (to prevent ex-vivo TXA2 generation during sample processing).

-

TXB2 RIA kit.

-

Gamma counter.

Procedure:

-

Platelet Stimulation: Incubate PRP with aspirin or vehicle at 37°C. Induce platelet aggregation by adding an agonist.

-

Sample Collection: At a specific time point after adding the agonist, stop the reaction (e.g., by adding indomethacin and placing on ice).

-

Centrifugation: Centrifuge the samples to obtain the supernatant.

-

Radioimmunoassay: Perform the RIA according to the kit's protocol. This involves incubating the supernatant with a specific anti-TXB2 antibody and a known amount of radiolabeled TXB2.

-

Separation: Separate the antibody-bound TXB2 from the free TXB2 (e.g., using a precipitating antibody or charcoal).

-

Counting: Measure the radioactivity of the bound fraction using a gamma counter.

-

Calculation: The amount of radioactivity is inversely proportional to the concentration of unlabeled TXB2 in the sample. Calculate the TXB2 concentration by comparing the counts to a standard curve.

Signaling Pathways and Experimental Workflows

Synergistic Antiplatelet Mechanisms of Aspirin and Dipyridamole

Caption: Synergistic action of Aspirin and Dipyridamole on platelet function.

Detailed Signaling Cascade of Dipyridamole's Action

References

- 1. Effect of dipyridamole alone and in combination with aspirin on whole blood platelet aggregation, PGI2 generation, and red cell deformability ex vivo in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of the Effect of Aspirin on Platelet Aggregation: Methodological Recommendations for Aspirin-Drug Interaction Studies [scirp.org]

- 3. scienceopen.com [scienceopen.com]

- 4. Inhibition of platelet aggregation in whole blood by dipyridamole and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of dipyridamole and aspirin on the platelet-neutrophil interaction via the nitric oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of thrombus formation by low-dose acetylsalicylic acid, dipyridamole, and their combination in a model of platelet-vessel wall interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Dipyridamole | Nucleoside Transporter Inhibitors: R&D Systems [rndsystems.com]

- 9. Dipyridamole inhibition of adenosine metabolism in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. raybiotech.com [raybiotech.com]

- 11. Dipyridamole and aspirin in relation to platelet aggregation and vessel wall prostaglandin generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Increased prostacyclin production from human veins by dipyridamole: an in vitro and ex vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formulation and Drug Delivery of Aggrenox®

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formulation, drug delivery mechanisms, and relevant experimental data for Aggrenox® (aspirin/extended-release dipyridamole), a combination antiplatelet agent indicated for the secondary prevention of stroke.

Core Formulation and Drug Delivery Strategy

This compound® is a fixed-dose combination product designed to provide immediate release of aspirin and extended release of dipyridamole. This dual-release profile is achieved by encapsulating two different dosage forms within a single hard gelatin capsule.[1][2] Each capsule contains:

-

25 mg of aspirin in an immediate-release tablet.

The overarching drug delivery strategy is to provide rapid antiplatelet effect from aspirin while maintaining a sustained therapeutic concentration of dipyridamole to provide a continuous, synergistic antiplatelet effect.

Formulation Components

The complete formulation of this compound® includes the active pharmaceutical ingredients (APIs) and a range of inactive ingredients that are crucial for the stability and release characteristics of the final product.

| Component Category | Ingredient | Purpose |

| Active Ingredients | Aspirin (Acetylsalicylic Acid) | Immediate-release antiplatelet agent |

| Dipyridamole | Extended-release antiplatelet and vasodilating agent | |

| Inactive Ingredients | Acacia, Povidone | Binders |

| Aluminum Stearate, Stearic Acid | Lubricants | |

| Colloidal Silicon Dioxide | Glidant | |

| Corn Starch, Microcrystalline Cellulose | Fillers/Disintegrants | |

| Dimethicone | Antifoaming agent | |

| Hypromellose | Film-former, viscosity-increasing agent | |

| Hypromellose Phthalate, Methacrylic Acid Copolymer | Enteric coating polymers for extended-release pellets | |

| Lactose Monohydrate | Filler | |

| Sucrose | Sugar coating for aspirin tablet | |

| Talc | Glidant, filler | |

| Tartaric Acid | Organic acid to create an acidic microenvironment for dipyridamole dissolution | |

| Titanium Dioxide | Colorant, opacifier | |

| Triacetin | Plasticizer | |

| Capsule Shell | Gelatin, Red Iron Oxide, Yellow Iron Oxide, Titanium Dioxide, Water | Components of the hard gelatin capsule |

Table 1: Active and Inactive Ingredients in this compound® Capsules.[1][3][4]